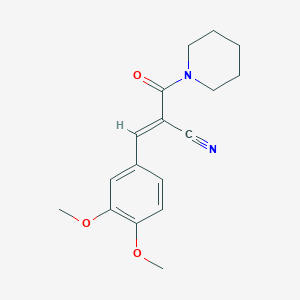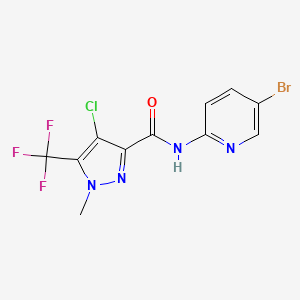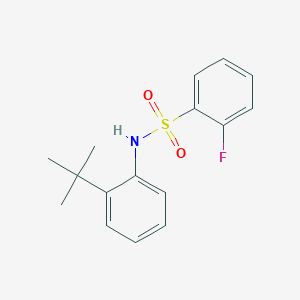
(2E)-3-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3,4-DIMETHOXYPHENYL)-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a piperidinocarbonyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-DIMETHOXYPHENYL)-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Introduction of the Piperidinocarbonyl Group: The intermediate is then reacted with piperidine and a carbonylating agent to introduce the piperidinocarbonyl group.
Addition of the Cyano Group: Finally, the cyano group is introduced through a reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-DIMETHOXYPHENYL)-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
(E)-2-(3,4-DIMETHOXYPHENYL)-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-DIMETHOXYPHENYL)-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(E)-2-(3,4-DIMETHOXYPHENYL)-1-(PIPERIDINOCARBONYL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(piperidine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-7-6-13(11-16(15)22-2)10-14(12-18)17(20)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3/b14-10+ |
InChI Key |
PADWEWGBBUXIRV-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B10960675.png)

![(1-methyl-5-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]carbonyl}-1H-pyrazol-3-yl)(morpholin-4-yl)methanone](/img/structure/B10960692.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960695.png)
![methyl {[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10960697.png)
![13-(difluoromethyl)-4-[(4-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960701.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10960708.png)
![13-(difluoromethyl)-4-[2-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960715.png)

![(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide](/img/structure/B10960727.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10960735.png)
![ethyl 4-{(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperazine-1-carboxylate](/img/structure/B10960741.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[1-(4-propylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10960744.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10960752.png)
